Estredox

Übersicht

Beschreibung

Vorbereitungsmethoden

Estredox is synthesized through a redox-based chemical delivery system for estradiol. The synthetic route involves the attachment of estradiol to a dihydropyridine-pyridinium salt carrier, which facilitates brain-targeted delivery . The preparation method includes the following steps:

Synthesis of the Carrier: The dihydropyridine-pyridinium salt carrier is synthesized through a series of organic reactions, including oxidation and reduction steps.

Attachment of Estradiol: Estradiol is chemically linked to the carrier molecule through esterification or other suitable chemical reactions.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the potency and purity of the compound.

Industrial production methods involve large-scale synthesis and purification processes, ensuring the stability and consistency of the final product .

Analyse Chemischer Reaktionen

Estredox undergoes various chemical reactions, including:

Oxidation and Reduction: The redox-based delivery system involves interconversion between dihydropyridine and pyridinium salt forms.

Hydrolysis: The ester bond between estradiol and the carrier can be hydrolyzed, releasing estradiol in the brain.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions for hydrolysis. The major product formed from these reactions is estradiol, which exerts its therapeutic effects in the brain .

Wissenschaftliche Forschungsanwendungen

Treatment of Depression

Research indicates that Estredox can induce antidepressant-like effects in ovariectomized mice, a model for studying menopause-related depression. A study demonstrated that administration of this compound led to significant reductions in immobility time during forced swim tests, suggesting enhanced mood and cognitive function .

Table 1: Effects of this compound on Immobility Time in Ovariectomized Mice

| Treatment Day | Immobility Time (s) | Control Group (s) |

|---|---|---|

| Day 1 | 150 ± 9 | 234 ± 16 |

| Day 2 | 157 ± 8 | 234 ± 16 |

| Day 4 | 215 ± 8 | 234 ± 16 |

| Day 8 | 238 ± 5 | 234 ± 16 |

The sustained presence of estradiol in the brain was confirmed through liquid chromatography-tandem mass spectrometry, showing significant hormone levels even days after administration .

Cognitive Enhancement

This compound has also shown promise in improving cognitive functions associated with estrogen deficiency. Studies suggest that its targeted delivery can mitigate cognitive decline linked to aging and menopause, offering a potential therapeutic avenue for neurodegenerative diseases .

Advantages Over Traditional Therapies

Traditional estrogen replacement therapies often lead to unwanted side effects such as feminization and increased cancer risk due to systemic exposure. In contrast, this compound's targeted approach minimizes these risks by concentrating the therapeutic effects within the central nervous system (CNS) while avoiding peripheral distribution .

Table 2: Comparison of this compound with Traditional Estrogen Therapies

| Feature | This compound | Traditional Therapy |

|---|---|---|

| Targeted Delivery | Yes | No |

| Peripheral Side Effects | Minimal | High |

| Duration of Effect | Sustained | Short-lived |

| Potential for Neuroprotection | High | Low |

Preclinical Studies

Several preclinical studies have validated the efficacy of this compound in animal models. For instance, a study showed that repeated administration resulted in sustained estradiol levels in specific brain regions, enhancing neuroprotection against estrogen deprivation symptoms without significant systemic side effects .

Clinical Implications

The implications for clinical use are profound, especially for postmenopausal women experiencing cognitive decline or mood disorders. The ability to deliver estradiol directly to the brain could revolutionize treatment protocols by providing effective symptom relief while minimizing risks associated with conventional hormone therapies .

Wirkmechanismus

Estredox exerts its effects through the following mechanism:

Brain-Targeted Delivery: The dihydropyridine-pyridinium salt carrier facilitates the selective delivery of estradiol to the brain.

Estradiol Release: Once in the brain, the ester bond is hydrolyzed, releasing estradiol.

Molecular Targets: Estradiol interacts with estrogen receptors in the brain, modulating gene transcription and exerting neuroprotective and antidepressant effects.

Vergleich Mit ähnlichen Verbindungen

Estredox is unique due to its brain-targeted delivery system. Similar compounds include:

Estradiol: The primary estrogen hormone, which has systemic effects but lacks brain-targeted delivery.

Selective Estrogen Receptor Modulators (SERMs): Compounds like tamoxifen and raloxifene, which selectively modulate estrogen receptors but do not specifically target the brain.

Selective Estrogen Receptor Downregulators (SERDs): Compounds like fulvestrant, which downregulate estrogen receptors but are not brain-targeted.

This compound stands out due to its ability to deliver estradiol specifically to the brain, providing targeted therapeutic effects while minimizing systemic exposure .

Biologische Aktivität

Estredox, also known as E2CDS (estradiol chemical delivery system), is a novel prodrug designed to selectively deliver estradiol to the central nervous system (CNS). This compound aims to provide therapeutic benefits while minimizing systemic exposure and associated side effects. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.

This compound operates through a unique redox-based mechanism that facilitates targeted delivery of estradiol. Upon administration, this compound is converted by ubiquitous redox enzymes into a positively charged precursor that is retained within the CNS, preventing it from re-entering systemic circulation. This process allows for sustained release of estradiol in the brain while maintaining physiological levels in the bloodstream .

Key Steps in Mechanism:

- Conversion : this compound is converted into an inactive precursor by redox enzymes.

- Retention : The positively charged precursor is locked in the CNS, allowing for localized effects.

- Release : Estradiol is gradually released via ester hydrolysis within the brain.

Pharmacokinetics

Research indicates that this compound demonstrates favorable pharmacokinetic properties. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) showed significant increases in serum estradiol levels following administration. For instance, serum estradiol levels were measured at 874 ± 33 pg/mL on Day 1 and 351 ± 10 pg/mL on Day 2 post-treatment, compared to control groups . These findings suggest that this compound can effectively elevate estradiol concentrations in the brain while limiting peripheral exposure.

Table 1: Serum Estradiol Levels Post-Estredox Administration

| Time Point | Estradiol Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Day 1 | 874 ± 33 | 12 ± 2 |

| Day 2 | 351 ± 10 | 12 ± 2 |

| Day 4 | Not significantly different from control (215 ± 8) | 234 ± 16 |

| Day 8 | Not significantly different from control (238 ± 5) | 234 ± 16 |

Biological Effects

This compound has been shown to exert several biological effects, particularly concerning mood and cognitive function. In animal models, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects . This effect was observed primarily on Days 1 and 2 post-treatment, highlighting the compound's potential for rapid action in alleviating depressive symptoms associated with estrogen deficiency.

Case Study: Antidepressant-Like Effects

In a controlled study involving ovariectomized mice, those treated with this compound exhibited reduced immobility times compared to controls:

- Day 1 : Immobility time reduced to seconds.

- Day 2 : Immobility time reduced to seconds.

- Control Group : Immobility time was significantly higher at seconds.

These results underscore the potential of this compound as a therapeutic agent for mood disorders linked to estrogen deficiency .

Safety Profile and Side Effects

While this compound offers promising therapeutic benefits, it is essential to consider its safety profile. The compound has been associated with uterotrophic side effects due to elevated estradiol levels. Significant uterine growth was observed even after acute dosing, which raises concerns regarding long-term use and potential risks such as endometrial hyperplasia or cancer .

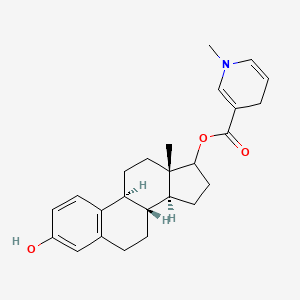

Eigenschaften

CAS-Nummer |

103562-82-9 |

|---|---|

Molekularformel |

C25H31NO3 |

Molekulargewicht |

393.5 g/mol |

IUPAC-Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 1-methyl-4H-pyridine-3-carboxylate |

InChI |

InChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 |

InChI-Schlüssel |

KTMLJZFJHDUEAU-BZDYCCQFSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(3-hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene CDS-E2 E2-CDS estradiol 17-dihydrotrigonelline estradiol chemical delivery system |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.